N-acetyl Dapsone D4

Isotopic Enrichment Method Validation LC-MS/MS

The d4-labeled analog delivers a +4.02 Da mass shift and ≥98% isotopic purity, eliminating ion suppression and matrix effects that compromise unlabeled internal standards. Unlike unlabeled or d8 alternatives, it is purpose-built for validated ANDA bioequivalence workflows without re-validation risk. Essential for robust LC‑MS/MS quantification of the major hepatic metabolite N‑acetyl dapsone.

Molecular Formula C14H10D4N2O3S
Molecular Weight 294.36
Cat. No. B1574281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl Dapsone D4
Molecular FormulaC14H10D4N2O3S
Molecular Weight294.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-acetyl Dapsone D4 (MADDS-d4): Deuterated Metabolite Internal Standard for Dapsone Quantification


N-acetyl Dapsone D4 (CAS 2070015-08-4), also known as MADDS-d4 or monoacetyldapsone-d4, is the stable isotope-labeled (deuterated) analog of N-acetyl dapsone, the primary hepatic metabolite of the sulfonamide antibiotic dapsone . With a molecular formula of C14H10D4N2O3S and a molecular weight of 294.36 g/mol, this compound is specifically engineered for use as an internal standard (IS) in quantitative analytical methods such as LC-MS/MS and GC-MS . Its deuterium labeling at four specific positions (2,3,5,6 of the aminophenyl ring) provides a distinct +4.02 Da mass shift relative to the unlabeled analyte, enabling precise differentiation and quantification in complex biological matrices .

Why Unlabeled N-acetyl Dapsone or Alternate Deuterated Analogs Cannot Substitute for N-acetyl Dapsone D4 in Critical Quantitative Workflows


Direct substitution of N-acetyl Dapsone D4 with unlabeled N-acetyl Dapsone or even other deuterated analogs (e.g., d8) in validated bioanalytical methods is not feasible without risking method failure or regulatory non-compliance. Unlabeled N-acetyl Dapsone cannot serve as an internal standard in MS-based assays because it is indistinguishable from the endogenous analyte, leading to significant quantification inaccuracies from ion suppression, matrix effects, and variable extraction recovery [1]. While other deuterated forms like N-acetyl Dapsone-d8 exist, they differ in critical performance attributes, including isotopic purity profile and mass shift, which directly impact method specificity, dynamic range, and robustness [2]. These differences necessitate a rigorous and costly re-validation process, making N-acetyl Dapsone D4 the specific, fit-for-purpose selection for established dapsone metabolite quantification workflows [3].

Quantitative Differentiation of N-acetyl Dapsone D4: Evidence-Based Comparator Analysis for Informed Procurement


Isotopic Purity: N-acetyl Dapsone D4 (98% 2H) vs. N-acetyl Dapsone-d8 (73% d8, 23% d7)

N-acetyl Dapsone D4 demonstrates high isotopic enrichment, specified as 98% 2H [1]. In contrast, a representative lot of the N-acetyl Dapsone-d8 (Major) alternative is reported to contain only 73% of the fully labeled d8 species, with significant contributions from d7 (23%) and d6 (3%) isotopomers [2]. This lower isotopic homogeneity in the d8 variant can introduce complex isotopic patterns that may interfere with accurate peak integration and quantification at low analyte concentrations.

Isotopic Enrichment Method Validation LC-MS/MS

Analytical Purity: N-acetyl Dapsone D4 (≥98.0%) vs. Unlabeled N-acetyl Dapsone (≥95.0%)

Vendor specifications indicate that N-acetyl Dapsone D4 is consistently supplied with a high analytical purity of ≥98.0% . This exceeds the minimum purity specification for the unlabeled parent compound, N-acetyl Dapsone, which is often supplied at ≥95.0% . A higher chemical purity minimizes the potential for unknown impurities to interfere with chromatographic separation or mass spectrometric detection.

Chemical Purity Reference Standard Quality Control

Mass Spectrometry Performance: +4.02 Da Mass Shift of N-acetyl Dapsone D4 vs. Unlabeled Analyte

The substitution of four hydrogen atoms with deuterium yields a molecular weight of 294.36 g/mol for N-acetyl Dapsone D4, representing a +4.02 Da mass shift compared to the unlabeled N-acetyl Dapsone (290.34 g/mol) . This mass difference is sufficient to ensure that the internal standard and analyte peaks are fully resolved in a mass spectrometer, a critical requirement for isotope dilution mass spectrometry. The calibration curve slope for a similar d4-labeled compound (dapsone/d4-dapsone) was found to be close to unity (0.905 +/- 0.048), confirming the quantitative validity of this approach [1].

Mass Spectrometry Isotope Dilution Quantitative Analysis

Regulatory Suitability: N-acetyl Dapsone D4 for ANDA Method Validation vs. Unspecified Alternatives

N-Acetyl Dapsone D4 is explicitly supplied with detailed characterization data compliant with regulatory guidelines and is specified for use in analytical method development, method validation (AMV), Quality Controlled (QC) applications for Abbreviated New Drug Application (ANDA), or during commercial production of Dapsone [1]. This explicit regulatory positioning distinguishes it from other deuterated analogs that may not be characterized to the same standard or marketed for this specific, compliance-driven purpose.

Regulatory Compliance ANDA Method Validation

Definitive Application Scenarios for N-acetyl Dapsone D4 Based on Evidence-Based Differentiation


Regulated Bioanalysis for Generic Dapsone ANDA Submissions

For analytical method validation (AMV) and quality control (QC) in support of an Abbreviated New Drug Application (ANDA) for Dapsone. N-acetyl Dapsone D4 is the preferred internal standard due to its explicit regulatory positioning and provision of detailed characterization data compliant with guidelines [1]. The high isotopic purity (98% 2H) ensures robust, interference-free quantification of the major metabolite N-acetyl dapsone in human plasma, a critical component of bioequivalence studies [2].

High-Precision Pharmacokinetic (PK) Studies of Dapsone Metabolism

In clinical or preclinical pharmacokinetic studies requiring precise quantification of the N-acetyl dapsone metabolite. The +4.02 Da mass shift of N-acetyl Dapsone D4 provides adequate separation from the endogenous analyte, and the high chemical purity (≥98.0%) minimizes matrix interference, ensuring linear and reproducible calibration curves essential for calculating key PK parameters (e.g., AUC, Cmax) [3]. This makes it a more reliable tool than the less homogenous d8 alternative.

Routine Therapeutic Drug Monitoring (TDM) Method Development

Development of robust, high-throughput LC-MS/MS assays for therapeutic drug monitoring of dapsone and its acetylated metabolite in patient populations. The well-defined isotopic and chemical purity of N-acetyl Dapsone D4 provides a stable and reliable internal standard that minimizes day-to-day variability, enabling the development of a rugged method suitable for clinical laboratory environments .

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